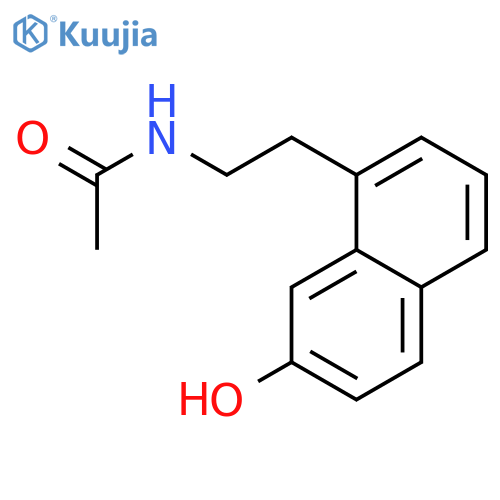Cas no 152302-45-9 (7-Desmethylagomelatine)

7-Desmethylagomelatine 化学的及び物理的性質
名前と識別子
-
- N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
- Acetamide, N-[2-(7-hydroxy-1-naphthalenyl)ethyl]-
- N-(2-(7-Hydroxyphthalen-1-yl)ethyl)acetamide
- N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide
- Agomelatine Impurity 7
- Agomelatine Impurity 3
- 7-DesMethylagoMelatine
- Agomelatine Impurity 10
- Agomelatine Impurity 11
- Agomelatine Impurity 14 Hydrochloride
- N-[2-(7-Hydroxy-1-naphthyl)ethyl]acetaMide
- N-[2-(7-Hydroxy-1-naphthyl)ethyl]-acetamide
- 7-Desmethyl-agomelatine
- BDBM50469991
- DTXSID60472360
- AKOS016006718
- N-[2-(7-hydroxy-1-naphtyl)ethyl]acetamide
- DB-130349
- HY-133113
- Agomelatine Desmethyl Impurity
- MS-23301
- N-[2-(7-hydroxy-1-naphthalenyl)ethyl]acetamide
- 152302-45-9
- O-Demethylagomelatine
- UNTZQBYXDYYXIY-UHFFFAOYSA-N
- PD193033
- SCHEMBL4043404
- CS-0111232
- CHEMBL109784
- 7-Desmethylagomelatine
-
- インチ: InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16)
- InChIKey: UNTZQBYXDYYXIY-UHFFFAOYSA-N
- ほほえんだ: CC(NCCC1=CC=CC2=C1C=C(O)C=C2)=O
計算された属性
- せいみつぶんしりょう: 229.110279g/mol
- ひょうめんでんか: 0
- XLogP3: 2.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 3
- どういたいしつりょう: 229.110279g/mol
- 単一同位体質量: 229.110279g/mol
- 水素結合トポロジー分子極性表面積: 49.3Ų
- 重原子数: 17
- 複雑さ: 267
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 124-128°C
- PSA: 49.33
7-Desmethylagomelatine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Desmethylagomelatine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM140584-1g |
N-(2-(7-hydroxynaphthalen-1-yl)ethyl)acetamide |
152302-45-9 | 95% | 1g |
$580 | 2021-08-05 | |
| TRC | D231095-100mg |
7-Desmethylagomelatine |
152302-45-9 | 100mg |
$ 1777.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-502215-10mg |
7-Desmethylagomelatine, |
152302-45-9 | 10mg |
¥2858.00 | 2023-09-05 | ||
| Aaron | AR007KAX-5mg |
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide |
152302-45-9 | 98% | 5mg |
$41.00 | 2025-03-20 | |
| 1PlusChem | 1P007K2L-10mg |
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide |
152302-45-9 | 95% | 10mg |
$434.00 | 2025-02-22 | |
| Aaron | AR007KAX-100mg |
N-(2-(7-hydroxynaphthalen-1-yl)ethyl)acetamide |
152302-45-9 | 98% | 100mg |
$137.00 | 2025-01-23 | |
| Aaron | AR007KAX-1g |
N-(2-(7-hydroxynaphthalen-1-yl)ethyl)acetamide |
152302-45-9 | 98% | 1g |
$699.00 | 2025-01-23 | |
| Crysdot LLC | CD12139030-1g |
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide |
152302-45-9 | 95+% | 1g |
$620 | 2024-07-23 | |
| Chemenu | CM140584-1g |
N-(2-(7-hydroxynaphthalen-1-yl)ethyl)acetamide |
152302-45-9 | 95% | 1g |
$*** | 2023-03-30 | |
| TRC | D231095-10mg |
7-Desmethylagomelatine |
152302-45-9 | 10mg |
$ 227.00 | 2023-09-08 |
7-Desmethylagomelatine 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
7-Desmethylagomelatineに関する追加情報
Introduction to 7-Desmethylagomelatine (CAS No. 152302-45-9)
7-Desmethylagomelatine (CAS No. 152302-45-9) is a significant compound in the field of medicinal chemistry, particularly in the study of melatonin receptor agonists. This compound is a metabolite of agomelatine, a drug primarily used for the treatment of major depressive disorder (MDD) and insomnia. The structural and functional properties of 7-Desmethylagomelatine have been the subject of extensive research, contributing to our understanding of its therapeutic potential and mechanisms of action.
The chemical structure of 7-Desmethylagomelatine is characterized by a substituted indole ring, which is a common feature in many biologically active compounds. This structure allows it to interact with melatonin receptors, specifically MT1 and MT2, which are involved in regulating circadian rhythms and sleep-wake cycles. The removal of a methyl group at the 7-position of agomelatine results in 7-Desmethylagomelatine, which retains significant affinity for these receptors but may exhibit different pharmacological properties compared to its parent compound.
Recent studies have highlighted the role of 7-Desmethylagomelatine in various physiological processes. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that 7-Desmethylagomelatine exhibits potent agonist activity at both MT1 and MT2 receptors, suggesting its potential as a therapeutic agent for sleep disorders and mood disorders. The study also noted that the compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for once-daily dosing.
In addition to its receptor agonist properties, 7-Desmethylagomelatine has been shown to possess neuroprotective effects. A 2020 study in the Journal of Neurochemistry found that this compound can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that 7-Desmethylagomelatine may have broader therapeutic applications beyond its use as an antidepressant and sleep aid.
Clinical trials involving 7-Desmethylagomelatine have also provided valuable insights into its safety and efficacy. A phase II clinical trial conducted by a team at the University of California, Los Angeles (UCLA) evaluated the compound's effectiveness in treating patients with MDD. The results showed that 7-Desmethylagomelatine significantly improved depressive symptoms and sleep quality compared to placebo, with minimal side effects. These findings support the potential of this compound as an alternative or adjunct therapy for MDD.
The mechanism of action of 7-Desmethylagomelatine is multifaceted. It not only acts as a melatonin receptor agonist but also has serotonin receptor antagonist properties, particularly at the 5-HT2C receptor. This dual mechanism is thought to contribute to its antidepressant effects by modulating both circadian rhythms and serotonin signaling pathways. The unique combination of these actions sets 7-Desmethylagomelatine apart from other antidepressants and makes it an attractive candidate for further development.
In conclusion, 7-Desmethylagomelatine (CAS No. 152302-45-9) represents a promising compound in the field of medicinal chemistry. Its potential applications in treating mood disorders, sleep disorders, and neurodegenerative diseases are supported by robust preclinical and clinical evidence. Ongoing research continues to explore its full therapeutic potential, making it an important focus for pharmaceutical development.




